5-(2-BROMOPHENYL)-3-{[(2-CHLOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE
Overview
Description
5-(2-BROMOPHENYL)-3-{[(2-CHLOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This specific compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-BROMOPHENYL)-3-{[(2-CHLOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.
Introduction of the Bromine and Chlorine Substituents: The phenyl rings can be brominated and chlorinated using bromine and chlorine reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the oxadiazole ring.
Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.
Substitution: The bromine and chlorine atoms on the phenyl rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biological and medical research, compounds containing oxadiazole rings have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. The presence of bromine and chlorine substituents can enhance these biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(2-BROMOPHENYL)-3-{[(2-CHLOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The bromine and chlorine atoms can enhance binding affinity to target molecules, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-oxadiazole-2-thione: Lacks the bromine and chlorine substituents, making it less reactive.
5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thione: Contains only the chlorine substituent, which may result in different reactivity and biological activity.
5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thione: Contains only the bromine substituent, affecting its chemical and biological properties.
Uniqueness
The combination of bromine and chlorine substituents in 5-(2-BROMOPHENYL)-3-{[(2-CHLOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE makes it unique, as it can exhibit enhanced reactivity and biological activity compared to similar compounds. This dual substitution can lead to synergistic effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(2-bromophenyl)-3-[(2-chloroanilino)methyl]-1,3,4-oxadiazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClN3OS/c16-11-6-2-1-5-10(11)14-19-20(15(22)21-14)9-18-13-8-4-3-7-12(13)17/h1-8,18H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCVZDNHNBLGOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=S)O2)CNC3=CC=CC=C3Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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